[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine
CAS No.:
Cat. No.: VC13468934
Molecular Formula: C15H25N3
Molecular Weight: 247.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H25N3 |
|---|---|
| Molecular Weight | 247.38 g/mol |
| IUPAC Name | 1-(2-aminoethyl)-N-benzyl-N-ethylpyrrolidin-3-amine |
| Standard InChI | InChI=1S/C15H25N3/c1-2-18(12-14-6-4-3-5-7-14)15-8-10-17(13-15)11-9-16/h3-7,15H,2,8-13,16H2,1H3 |
| Standard InChI Key | MIOJMQKGNXNBQY-UHFFFAOYSA-N |
| SMILES | CCN(CC1=CC=CC=C1)C2CCN(C2)CCN |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C2CCN(C2)CCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s backbone consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with an aminoethyl group (-NH₂-CH₂-CH₂-). The nitrogen atom at the 1-position of the pyrrolidine is further functionalized with a benzyl group (C₆H₅-CH₂-) and an ethyl group (-CH₂-CH₃). This arrangement creates three distinct nitrogen centers, contributing to its basicity and potential for hydrogen bonding.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₅N₃ |
| Molecular Weight | 247.38 g/mol |
| Exact Mass | 247.205 g/mol |
| Topological Polar Surface Area | 43.5 Ų |
| LogP (Octanol-Water) | 2.75 |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | 3 (N atoms) |
Data derived from InChI and SMILES notations confirm the connectivity: CCN(CC1=CC=CC=C1)C2CCN(C2)CCN.
Stereochemical Considerations
The chiral center at the 3-position of the pyrrolidine ring gives rise to (R)- and (S)-enantiomers. Stereochemistry profoundly influences biological activity; for example, (R)-enantiomers of analogous pyrrolidine derivatives exhibit higher receptor binding affinities in neurological targets compared to their (S)-counterparts. Enantiomeric resolution techniques, such as chiral chromatography or enzymatic resolution, are critical for isolating pharmacologically active forms.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
-
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the pyrrolidine core .
-
N-Alkylation: Sequential alkylation with benzyl bromide and ethyl iodide introduces the benzyl and ethyl groups at the pyrrolidine nitrogen.
-
Aminoethyl Functionalization: Reaction of the 3-position with 2-aminoethyl chloride in the presence of a base (e.g., K₂CO₃) completes the structure .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrrolidine Formation | H₂SO₄, 100°C, 12 h | 65 |
| N-Benzylation | Benzyl bromide, DMF, 60°C | 78 |
| N-Ethylation | Ethyl iodide, NaH, THF | 82 |
| Aminoethyl Addition | 2-Aminoethyl chloride, K₂CO₃ | 70 |
Industrial-Scale Challenges
Large-scale production requires optimization to minimize side reactions, such as over-alkylation or racemization. Continuous flow reactors and immobilized catalysts have been proposed to enhance efficiency and enantiomeric purity .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.71 (s, 2H, N-CH₂-Ar), 2.90–2.45 (m, 10H, pyrrolidine and ethylamine protons), 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 138.4 (Ar-C), 128.9–127.2 (Ar-CH), 62.1 (N-CH₂-Ar), 54.3 (pyrrolidine C3), 47.8–45.2 (N-CH₂-CH₃ and ethylamine carbons), 22.1 (CH₂CH₃).
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a predominant [M+H]⁺ peak at m/z 248.2, consistent with the molecular weight.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume